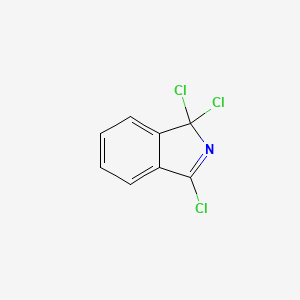

1H-Isoindole, 1,1,3-trichloro-

Description

Historical Context of Isoindole Chemistry Development

The exploration of isoindole chemistry has a rich history, with its beginnings traced back over a century. beilstein-journals.orgnih.gov A pivotal moment in its development occurred in 1951 when Wittig successfully isolated N-methylisoindole. thieme-connect.comthieme-connect.de However, the parent isoindole molecule remained elusive until its definitive isolation in 1972. thieme-connect.comthieme-connect.de Since these foundational discoveries, the field has expanded rapidly, leading to a deeper understanding of the properties and reactivity of this heterocyclic system. thieme-connect.comthieme-connect.de The development of isoindole chemistry has been marked by the synthesis of numerous derivatives, including the infamous drug thalidomide (B1683933) in the late 1950s, which brought significant attention to the biological potential of the phthalimide (B116566) (an isoindole-1,3-dione) core. beilstein-journals.orgnih.gov This has spurred further research, leading to the development of other significant pharmaceutical compounds. beilstein-journals.orgnih.gov

Structural Peculiarities of the Isoindole Nucleus: 1H- and 2H-Tautomerism

A defining characteristic of the isoindole nucleus is the existence of two stable tautomeric forms: 1H-isoindole and 2H-isoindole. thieme-connect.comthieme-connect.de The 1H-tautomer is sometimes referred to as isoindolenine. thieme-connect.comthieme-connect.de

The equilibrium between these two forms is delicate and can be influenced by several factors. thieme-connect.comthieme-connect.de For the unsubstituted isoindole, the 2H-isomer is the predominant form. thieme-connect.comthieme-connect.de This preference is attributed to its aromatic character, with a calculated aromaticity index (IA) of 150, which is comparable to indole (B1671886) (IA = 146) and greater than benzene (B151609) (IA = 100). thieme-connect.comthieme-connect.de However, the stability can be shifted towards the 1H-tautomer through substitution. For instance, the presence of an electron-donating aryl group at the C3 position favors the 1H-isoindole isomer due to conjugation with the C=N bond. thieme-connect.comthieme-connect.de Even a simple methyl group at C3 is sufficient to tip the balance in favor of the 1H form. thieme-connect.comthieme-connect.de

Solvent effects also play a crucial role in determining the tautomeric ratio. thieme-connect.comthieme-connect.de Hydroxylic solvents tend to favor the 1H-isoindole tautomer, as the imine nitrogen can act as a hydrogen-bond acceptor. thieme-connect.comthieme-connect.de Conversely, polar aprotic solvents favor the 2H-isoindole form, where the heterocyclic nitrogen can function as a hydrogen-bond donor. thieme-connect.comthieme-connect.de The co-existence of both tautomers can contribute to the kinetic instability of many isoindoles, as it can lead to self-condensation reactions. thieme-connect.comthieme-connect.de

Spectroscopic methods are instrumental in distinguishing between the two tautomers. In ¹H NMR spectroscopy, the protons at the C1 position of the 2H-isomer typically resonate around δ = 6-7 ppm, whereas the corresponding protons of the 1H-isomer appear at a more upfield region of approximately δ = 2.5 ppm. thieme-connect.com Infrared (IR) spectroscopy also offers a clear distinction, with the 2H-isoindole exhibiting a characteristic N-H stretch at about 3450 cm⁻¹, which is absent in the 1H-isomer. thieme-connect.de

Interactive Table: Tautomer Comparison of Isoindoles

| Feature | 1H-Isoindole | 2H-Isoindole |

| Common Name | Isoindolenine | Isoindole |

| Aromaticity | Non-aromatic five-membered ring chim.it | Aromatic 10π electron system beilstein-journals.org |

| ¹H NMR (C1-H) | ~ δ 2.5 ppm thieme-connect.com | ~ δ 6-7 ppm thieme-connect.com |

| IR Spectrum | No N-H stretch thieme-connect.de | N-H stretch at ~3450 cm⁻¹ thieme-connect.de |

| Favored by | Electron-donating groups at C3, Hydroxylic solvents thieme-connect.comthieme-connect.de | Unsubstituted, Polar aprotic solvents thieme-connect.comthieme-connect.de |

Significance of Halogenated Isoindoles in Contemporary Organic Chemistry Research

Halogenated isoindoles are a class of compounds that have garnered considerable interest in modern organic chemistry. The introduction of halogen atoms onto the isoindole framework can significantly modify the molecule's electronic properties, reactivity, and potential for intermolecular interactions. researchgate.netmdpi.com

One of the key areas of interest is the study of halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species. researchgate.netnih.gov Research has demonstrated that halogenated isoindoline (B1297411) nitroxides can form halogen bonds with iodoperfluorocarbons, illustrating the potential for creating self-assembling organic spin systems. nih.gov The presence of multiple halogen atoms can lead to complex supramolecular architectures through various interactions, including Ha···Ha and Ha···π bonds. researchgate.net

Furthermore, halogenated isoindoles serve as versatile synthetic intermediates. For example, 1H-Isoindole, 1,1,3-trichloro- is a key reagent in the synthesis of a variety of carbohydrazide (B1668358) derivatives. researchgate.netresearchgate.net It also undergoes reactions with secondary aromatic amines to form unsymmetrically substituted salts. deepdyve.com The reactivity of the chlorine atoms allows for their displacement by nucleophiles, providing a pathway to more complex molecular structures. researchgate.net

Halogenated isoindole derivatives also find applications in materials science, such as in the creation of pigments and dyes. nih.gov Moreover, the biological activity of some halogenated isoindoles has been explored, with certain compounds showing potential antibacterial, antifungal, and anticancer properties. ontosight.ai

Properties of 1H-Isoindole, 1,1,3-trichloro-

The subject of this article, 1H-Isoindole, 1,1,3-trichloro-, is a notable example of a halogenated isoindole. Its chemical properties and reactivity make it a valuable compound in synthetic organic chemistry.

Interactive Table: Chemical Data for 1H-Isoindole, 1,1,3-trichloro-

| Property | Value | Source |

| Chemical Name | 1H-Isoindole, 1,1,3-trichloro- | lookchem.com |

| CAS Number | 21021-41-0 | lookchem.com |

| Molecular Formula | C₈H₄Cl₃N | lookchem.com |

| Molecular Weight | 220.483 g/mol | lookchem.com |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC2(Cl)Cl)Cl | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 0 | lookchem.com |

| Exact Mass | 218.940932 | lookchem.com |

| Complexity | 224 | lookchem.com |

Research Findings on 1H-Isoindole, 1,1,3-trichloro-

Research has highlighted the utility of 1H-Isoindole, 1,1,3-trichloro- as a versatile building block. It is particularly effective for the preparation of N′,N″-1H-isoindole-1,3-diylidenedicarbohydrazides in good yields. researchgate.netresearchgate.net The reaction involves the substitution of the chlorine atoms with hydrazide moieties.

Furthermore, studies have investigated the reactions of 1H-Isoindole, 1,1,3-trichloro- with various nucleophiles. Its interaction with α-(N-alkylamino) ketones in the presence of a tertiary amine leads to the nucleophilic substitution of all three chlorine atoms, resulting in the formation of 3-amino-1H-isoindol-1-ylidene-1-aminium quaternary salts. researchgate.net Reactions with secondary aromatic amines that possess an electron-withdrawing group in the ortho position, in the presence of organic bases, can lead to the formation of unsymmetrically substituted salts of the 3-[alkyl(aryl)amino]-1-(dialkyliminio)-1H-isoindole series. deepdyve.com These reactions underscore the high reactivity of the trichlorinated carbon atom and the C3-chloro substituent, making this compound a valuable precursor for a range of more complex isoindole derivatives.

Structure

3D Structure

Properties

CAS No. |

21021-41-0 |

|---|---|

Molecular Formula |

C8H4Cl3N |

Molecular Weight |

220.5 g/mol |

IUPAC Name |

1,1,3-trichloroisoindole |

InChI |

InChI=1S/C8H4Cl3N/c9-7-5-3-1-2-4-6(5)8(10,11)12-7/h1-4H |

InChI Key |

OXUCABITZLDHRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC2(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Isoindole, 1,1,3 Trichloro and Its Precursors

Direct Halogenation Approaches to Isoindole Derivatives

The direct halogenation of the isoindole ring system is a fundamental approach for introducing halogen atoms. However, controlling the regioselectivity and the degree of halogenation can be challenging. For the parent isoindole heterocycle, electrophilic substitution reactions are complex due to the molecule's reactivity and instability. bhu.ac.in

In the context of producing 1,1,3-trichloro-1H-isoindole, a direct halogenation approach starting from a suitable isoindole precursor is not the most commonly cited method. The challenge lies in achieving the specific gem-dichloro configuration at the C1 position and a single chloro-substitution at the C3 position without affecting the benzene (B151609) ring. Such reactions often yield a mixture of products with varying degrees of halogenation at different positions. Research on related heterocyclic systems, like indole (B1671886), shows that halogenation often occurs preferentially at the C3 position, but the resulting halo-indoles can be unstable. bhu.ac.in For isoindole derivatives, halogenation has been shown to significantly alter the chemical properties and reactivity of the resulting compounds. Therefore, more robust and selective methods, such as those starting from oxidized precursors like phthalimides, are generally preferred for synthesizing the target compound.

Synthesis via Phthalimide (B116566) Chlorination: Utilizing Phosphorus Pentachloride

The most established and efficient method for preparing 1,1,3-trichloro-1H-isoindole is the chlorination of phthalimide with phosphorus pentachloride (PCl₅). researchgate.net This reaction transforms the stable dicarbonyl functionalities of the phthalimide into the highly reactive trichloro derivative. The compound is technically a tautomer of 1,3,3-trichloroisoindolenine, and both names are often used in the literature to refer to this reactive species. researchgate.netresearchgate.net

The reaction typically involves heating phthalimide with PCl₅ in a high-boiling inert solvent. This process ensures the complete conversion of the carbonyl groups into geminal dichlorides and the imide into a chloro-imine functionality.

Reaction Conditions for the Synthesis of 1,1,3-trichloro-1H-isoindole

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|

This table summarizes a reported synthetic protocol for the chlorination of phthalimide.

This method's effectiveness lies in its ability to directly convert the commercially available and stable phthalimide into the desired highly reactive intermediate in a single, high-yielding step. researchgate.netresearchgate.net

Exploration of Alternative Precursors and Reaction Conditions

While the chlorination of unsubstituted phthalimide is the standard route, the methodology can be extended to substituted phthalimides to generate a variety of functionalized 1,1,3-trichloro-1H-isoindole derivatives. These derivatives serve as building blocks for more complex molecules.

Key examples include:

1,1,3-trichloro-5-nitro-1H-isoindole : This compound is synthesized from 4-nitrophthalimide (B147348) and is used in the 2:2 condensation with other precursors, like 5-[2-(dimethylamino)ethylsulfanyl]-1,3-diiminoisoindoline, to create crosswise-disubstituted phthalocyanines. rsc.org

1,3,3,6,7-pentachloroisoindolenine : An optimized synthesis for this derivative has also been reported, indicating that precursors with existing halogen substituents on the benzene ring can undergo the same chlorination reaction. researchgate.net

The compound 1,1,3-trichloro-1H-isoindole is itself a crucial precursor. Its high reactivity is exploited in subsequent reactions, such as:

Cross-condensation reactions : It readily reacts with 1,3-diiminoisoindoline (B1677754) derivatives to form asymmetrically substituted ABAB-type phthalocyanines. semanticscholar.orgresearchgate.net

Synthesis of carbohydrazides : It serves as a versatile reagent for the efficient preparation of N′,N′′-1H-Isoindole-1,3-diylidenedicarbohydrazides. researchgate.netresearchgate.net

The exploration of these alternative precursors and the subsequent reactions of the title compound underscore its importance as a reactive building block in synthetic organic chemistry.

Purification and Isolation Techniques for 1,1,3-trichloro-1H-isoindole

The purification and isolation of 1,1,3-trichloro-1H-isoindole require specific techniques due to the compound's sensitivity, particularly to moisture. The high reactivity of the chloro-substituents makes the compound susceptible to hydrolysis.

An effective and specialized method reported for its purification is crystallization by sublimation . researchgate.net This technique is particularly suitable for air-sensitive compounds as it can be performed under a vacuum, minimizing contact with atmospheric moisture. Sublimation allows for the separation of the volatile product from non-volatile impurities and starting materials, yielding a product of high purity. researchgate.net This method was instrumental in obtaining crystals of sufficient quality for thorough crystallographic characterization. researchgate.net

More conventional purification techniques, such as recrystallization from a non-polar, anhydrous organic solvent, may also be employed, provided that strictly anhydrous conditions are maintained throughout the process. The choice of solvent is critical to avoid reaction with the compound.

Advanced Reactivity and Chemical Transformations of 1h Isoindole, 1,1,3 Trichloro

Nucleophilic Substitution Reactions at C1 and C3 Positions.researchgate.netresearchgate.net

The electron-withdrawing nature of the nitrogen atom and the inherent strain of the isoindole ring system make the chlorine atoms at the C1 and C3 positions highly labile and prone to substitution by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic organic chemistry.

Reaction with Hydrazides: Formation of Diylidenedicarbohydrazides.researchgate.net

A notable application of 1H-Isoindole, 1,1,3-trichloro- is its reaction with hydrazides to form N′,N″-1H-Isoindole-1,3-diylidenedicarbohydrazides. researchgate.net This reaction proceeds efficiently, establishing 1,1,3-trichloro-1H-isoindole as a key reagent for synthesizing these dicarbohydrazide derivatives in good yields. researchgate.net The resulting products exhibit interesting tautomeric and conformational behaviors in both solid state and solution, influenced by steric effects and solvent polarity. researchgate.net

Table 1: Synthesis of Diylidenedicarbohydrazides

| Starting Material | Reagent | Product | Key Features |

| 1H-Isoindole, 1,1,3-trichloro- | Hydrazides | N′,N″-1H-Isoindole-1,3-diylidenedicarbohydrazides | Good yields, versatile synthesis. researchgate.net |

Reactions with Amines and Imino-Isoindoline Derivatives.researchgate.net

The reaction of 1,1,3-trichloro-1H-isoindole with α-(N-alkylamino) ketones in the presence of a tertiary amine leads to the nucleophilic substitution of all three chlorine atoms. This process results in the formation of 3-amino-1H-isoindol-1-ylidene-1-aminium quaternary salts. researchgate.netresearchgate.net These salts possess two amino ketone residues, and the substituents at the nitrogen atoms can exist in either (Z)- or (E)-configurations. researchgate.net

Base-Mediated Nucleophilic Substitutions and Ring Transformations.researchgate.net

Treatment of the aforementioned 3-amino-1H-isoindol-1-ylidene-1-aminium quaternary salts with a base in the presence of air generates blue enolates, which can then form a relatively stable free radical, likely with a bisspiro structure. researchgate.net This base-mediated reaction highlights the potential for further complex ring transformations originating from 1,1,3-trichloro-1H-isoindole. researchgate.net

Cycloaddition Reactions of Isoindole-Derived Building Blocks.acs.orgnih.gov

While direct cycloaddition reactions involving 1,1,3-trichloro-1H-isoindole itself are not extensively detailed, its derivatives serve as important precursors for building blocks in cycloaddition reactions. For instance, isoindole-4,7-diones, which can be synthesized through multistep pathways potentially originating from isoindole derivatives, participate in [3+2] cycloaddition reactions with azomethine ylides. acs.org Furthermore, the double bond within the six-membered ring of certain isoindole-1,3(2H)-dione derivatives can undergo Diels-Alder reactions to construct intricate polycyclic systems. evitachem.com

Cross-Condensation Reactions in Complex Macrocycle Synthesis.researchgate.netsemanticscholar.org

1,1,3-Trichloro-1H-isoindole is a key precursor in the statistical and targeted synthesis of complex macrocycles, most notably phthalocyanines and their analogues. researchgate.netsemanticscholar.org Its ability to undergo controlled cross-condensation reactions with other isoindole derivatives, such as 1,3-diiminoisoindolines, allows for the construction of asymmetrically substituted macrocycles. semanticscholar.org

Phthalocyanine (B1677752) and Tetraazaporphyrin Formation.researchgate.netsemanticscholar.orgthieme-connect.deresearchgate.net

In the synthesis of asymmetric phthalocyanines, 1,1,3-trichloro-1H-isoindole serves as a crucial component. semanticscholar.org For instance, the 1:1 cross-condensation reaction with a 1,3-diiminoisoindoline (B1677754) derivative can theoretically lead to the selective formation of ABAB-type asymmetric phthalocyanines. semanticscholar.org While early reports claimed exclusive formation with yields up to 50%, later studies indicated the presence of A3B type byproducts, resulting in lower yields (15-25%) of the desired ABAB product. semanticscholar.org

This precursor has also been instrumental in the synthesis of the first ABAC-type asymmetric phthalocyanine. researchgate.netsemanticscholar.org By reacting 1,1,3-trichloro-1H-isoindole with two different diiminoisoindoline derivatives, the ABAC macrocycle was obtained in a 9% yield. researchgate.netsemanticscholar.org This methodology demonstrates the utility of 1,1,3-trichloro-1H-isoindole in creating low-symmetry phthalocyanine systems with potentially unique photophysical and electronic properties. researchgate.net

Table 2: Synthesis of Asymmetric Phthalocyanines

| Precursor A | Precursor B | Precursor C | Product Type | Yield | Reference |

| 1,1,3-Trichloro-1H-isoindole | 1,3-Diiminoisoindoline | - | ABAB | 15-25% | semanticscholar.org |

| 1,1,3-Trichloro-1H-isoindole (A) | 4,5-Substituted 1,3-diiminoisoindoline (B) | 4-Substituted 1,3-diiminoisoindoline (C) | ABAC | 9% | researchgate.netsemanticscholar.org |

Pathways to Asymmetric Phthalocyanines (e.g., ABAB, ABAC types)

The synthesis of low-symmetry phthalocyanines, particularly those with ABAB and ABAC substitution patterns, is a significant area of research due to the tailored electronic and photophysical properties these molecules can exhibit. 1H-Isoindole, 1,1,3-trichloro-, serves as a key precursor in synthetic strategies aimed at producing these complex macrocycles. Its utility lies in its differential reactivity compared to more common phthalonitrile (B49051) or 1,3-diiminoisoindoline precursors, which allows for controlled cross-condensation reactions.

The primary method involves the cross-condensation of 1,1,3-trichloro-1H-isoindole (representing subunit 'B' or 'A') with a substituted 1,3-diiminoisoindoline (representing subunit 'A' or 'B'). semanticscholar.org Theoretically, a 1:1 condensation should selectively yield the ABAB-type phthalocyanine. semanticscholar.org This selectivity is predicated on the inability of the trichloroisoindolenine derivative to self-condense under the reaction conditions, thus favoring the cross-over reaction. rsc.org

However, in practice, the formation of other isomers, such as the A3B type, is often reported, which complicates purification and reduces the yield of the desired ABAB product. semanticscholar.org The yields for ABAB phthalocyanines prepared via this route can vary significantly, ranging from 15% to as high as 72%, depending on the specific substituents and reaction conditions employed. semanticscholar.orgresearchgate.netacs.org This method has been successfully used to prepare ABAB free-base phthalocyanines and their lanthanide acetate (B1210297) complexes. nih.gov

A significant breakthrough using this strategy was the first reported synthesis of an ABAC-type phthalocyanine. researchgate.netresearchgate.net This was achieved through a cross-condensation reaction involving 1,1,3-trichloro-1H-isoindole (precursor A) with two different substituted 1,3-diiminoisoindolines (precursors B and C). semanticscholar.orgresearchgate.net By carefully controlling the stoichiometry of the precursors (a 6:1:2 ratio of A:B:C), the target ABAC compound was isolated in a 9% yield. semanticscholar.orgresearchgate.netresearchgate.net Chromatographic separation was facilitated by the fact that the major products in the mixture were the desired ABAC and the symmetrical ACAC compounds. researchgate.netresearchgate.net

The general reaction scheme for the synthesis of an ABAB-type phthalocyanine is depicted below:

Scheme 1: General Synthesis of ABAB-type Phthalocyanines

Comprehensive Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for confirming the molecular framework, studying tautomeric equilibria, and probing the dynamic behavior of isoindole systems in solution.

The ¹H and ¹³C NMR spectra of isoindoles provide direct information about the carbon skeleton and proton environments. For 1H-Isoindole, 1,1,3-trichloro-, the spectra are characterized by signals corresponding to the aromatic protons and carbons, as well as the key heterocyclic carbons.

The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern for the four adjacent protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7). In the ¹³C NMR spectrum, the presence of three electron-withdrawing chlorine atoms significantly influences the chemical shifts. The C1 and C3 carbons are expected to be shifted significantly downfield. The effect of heavy halogen atoms on carbon chemical shifts is a known phenomenon, where relativistic effects can play a role in the precise shielding observed. researchgate.netrsc.org The chemical shifts for protons are also affected by the proximity to electronegative halogens. libretexts.orgmodgraph.co.uk

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1H-Isoindole, 1,1,3-trichloro-

| Atom Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Comments |

| C1 | - | > 95 | Quaternary carbon bonded to two chlorine atoms and nitrogen; expected to be significantly downfield. |

| C3 | - | > 150 | Iminic carbon bonded to one chlorine atom; expected to be significantly downfield. |

| C3a, C7a | - | 130 - 150 | Aromatic quaternary carbons at the ring junction. |

| C4, C5, C6, C7 | 7.5 - 8.5 | 120 - 140 | Aromatic protons and carbons, forming a complex spin system. |

| N-H | Variable | - | Chemical shift is dependent on solvent, concentration, and temperature; may be broad. |

Note: The values are estimates based on general principles and data for related isoindole structures. Actual values may vary.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of ¹H and ¹³C NMR signals in complex molecules like substituted isoindoles. acs.orgresearchgate.netyoutube.com

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would be used to establish the connectivity between the adjacent aromatic protons (H-4 through H-7), confirming their sequence on the benzene ring. semanticscholar.orgsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (¹J C-H coupling). It would definitively link each aromatic proton signal to its corresponding carbon signal (C-4 through C-7). youtube.comsemanticscholar.orgsdsu.edu

The combination of these techniques allows for a complete and confident assignment of the entire molecular structure in solution. acs.org

Variable-temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes such as restricted bond rotation and tautomeric exchange, which occur on the NMR timescale. acs.orgresearchgate.netnih.gov In substituted isoindoles, VT-NMR can be used to study the rotational barriers around bonds that possess partial double-bond character. researchgate.net While the 1,1,3-trichloro- substitution pattern strongly favors the 1H-isoindole tautomer, VT-NMR could be employed to study the kinetics of any potential, albeit minor, tautomeric exchange with the 2H-isoindole form or to analyze the exchange rate of the N-H proton. thieme-connect.de Such studies provide critical thermodynamic and kinetic data on the conformational flexibility of the molecule. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides unequivocal proof of molecular structure in the solid state, including precise bond lengths, bond angles, and the details of crystal packing. For isoindole derivatives, it is the definitive method for identifying the existing tautomeric and isomeric forms in the crystalline phase. researchgate.netnih.gov

The isoindole system can exist in two main tautomeric forms: the 1H-isoindole (isoindolenine) and the aromatic 2H-isoindole. thieme-connect.de The substitution pattern heavily influences which tautomer is more stable. For 1H-Isoindole, 1,1,3-trichloro-, the gem-dichloro substitution at the C1 position and the imine functionality at C3 lock the molecule into the 1H-tautomer form. X-ray diffraction studies on related isoindoline (B1297411) derivatives confirm that the specific isomeric and tautomeric form present in the solid state can be unambiguously determined. researchgate.netresearchgate.net This is crucial as the solid-state form can be influenced by crystal packing forces and may differ from the dominant form in solution. nih.gov

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.com In the case of 1H-Isoindole, 1,1,3-trichloro-, the presence of a hydrogen bond donor (N-H) and multiple halogen acceptors (Cl) suggests that hydrogen bonding could play a role in the crystal packing. More significantly, the three chlorine atoms make halogen bonding a potentially dominant interaction. rsc.org

Halogen bonds (C-Cl···X, where X can be another halogen, a nitrogen, or an oxygen atom) are recognized as important directional interactions in crystal engineering. rsc.orgrsc.org The analysis of crystal structures of related halogenated heterocycles often reveals short halogen···halogen or halogen···π contacts that dictate the supramolecular architecture. rsc.orgresearchgate.net A detailed crystallographic analysis would likely reveal a complex interplay of these weak interactions, which collectively stabilize the crystal lattice. Modern techniques such as Hirshfeld surface analysis are used to visualize and quantify these diverse intermolecular contacts, providing insight into the forces that guide crystal packing. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline 1H-Isoindole, 1,1,3-trichloro-

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H | N (imine), Cl | Can form chains or dimers, influencing packing motif. |

| Halogen Bond | C-Cl | Cl, N, π-system | Highly directional; can be a primary organizing force in the crystal lattice. rsc.org |

| π–π Stacking | Benzene Ring | Benzene Ring | Contributes to packing stability through aromatic ring interactions. researchgate.net |

| van der Waals Forces | All atoms | All atoms | General, non-directional attractive forces contributing to overall cohesion. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational modes of 1H-Isoindole, 1,1,3-trichloro- can be predicted by considering the characteristic frequencies of its constituent parts: the isoindole core and the chlorine substituents. The introduction of one or more substituents into the five-membered ring of an isoindole structure leads to variations in charge distribution and, consequently, shifts in vibrational frequencies. aip.org

A detailed study on the related compound, 2-chloro-1H-isoindole-1,3(2H)-dione, utilized Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to assign the fundamental vibrational modes. researchgate.net These findings provide a solid basis for predicting the spectral features of 1H-Isoindole, 1,1,3-trichloro-.

Key expected vibrational modes for 1H-Isoindole, 1,1,3-trichloro- would include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net

C-N Stretching: The identification of C-N stretching vibrations can be challenging due to potential mixing with other modes. In related phthalimide (B116566) ring systems, this vibration is observed around 1213 cm⁻¹. researchgate.net

C-Cl Stretching: The C-Cl stretching vibrations are of particular interest. These absorptions are generally found in the broad region between 850 and 550 cm⁻¹. researchgate.net For 2-chloro-1H-isoindole-1,3(2H)-dione, a C-Cl stretching mode was identified at 714 cm⁻¹. researchgate.net Given the presence of three chlorine atoms in 1H-Isoindole, 1,1,3-trichloro-, multiple strong absorption bands would be expected in this region.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1650-1400 cm⁻¹ range. researchgate.net

Interactive Data Table: Predicted Vibrational Modes for 1H-Isoindole, 1,1,3-trichloro- (based on related compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference for Related Compounds |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | researchgate.net |

| C-C Stretch (Aromatic) | 1650 - 1400 | IR, Raman | researchgate.net |

| C-N Stretch | ~1213 | IR, Raman | researchgate.net |

| C-Cl Stretch | 850 - 550 | IR | researchgate.net |

Note: This table is predictive and based on data from structurally similar compounds. The exact wavenumbers for 1H-Isoindole, 1,1,3-trichloro- may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For 1H-Isoindole, 1,1,3-trichloro-, the molecular formula is C₈H₄Cl₃N, which corresponds to a molecular weight of approximately 220.49 g/mol .

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic M+2 peak for each chlorine atom present in a molecule or fragment. libretexts.org

For a molecule containing three chlorine atoms, like 1H-Isoindole, 1,1,3-trichloro-, the molecular ion region would exhibit a distinctive pattern of peaks at M, M+2, M+4, and M+6, with relative intensities determined by the statistical probability of the different isotopic combinations.

The fragmentation of 1H-Isoindole, 1,1,3-trichloro- under mass spectrometry conditions would likely involve the successive loss of chlorine atoms and potentially the cleavage of the isoindole ring structure. The stability of the resulting fragment ions would dictate the observed fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Data for 1H-Isoindole, 1,1,3-trichloro-

| Feature | Predicted Value | Notes |

| Molecular Formula | C₈H₄Cl₃N | |

| Molecular Weight | ~220.49 | |

| Molecular Ion (M⁺) | m/z ~220 | Corresponding to the ion with three ³⁵Cl atoms. |

| Isotopic Peaks | M+2, M+4, M+6 | Presence of these peaks confirms the presence of three chlorine atoms. The relative intensities will follow a predictable pattern. libretexts.org |

| Major Fragment Ions | [M-Cl]⁺, [M-2Cl]⁺, [M-3Cl]⁺ | Stepwise loss of chlorine atoms is a common fragmentation pathway for polychlorinated compounds. |

Note: This table is predictive. Experimental mass spectrometry would be required to confirm the exact m/z values and relative abundances of the fragment ions.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the geometric and electronic properties of molecules. For 1H-Isoindole, 1,1,3-trichloro-, DFT calculations would be pivotal in determining its most stable three-dimensional conformation. The process of geometrical optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data, should it become available.

The electronic structure of 1H-Isoindole, 1,1,3-trichloro- is significantly influenced by the presence of the electron-withdrawing chlorine atoms and the fused ring system. DFT calculations can provide a detailed picture of the electron density distribution, molecular orbital energies, and other electronic properties that govern its reactivity and spectroscopic behavior.

A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. scispace.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) can be predicted. For 1H-Isoindole, 1,1,3-trichloro-, the calculations would be expected to show distinct shifts for the aromatic protons and the N-H proton, influenced by the anisotropic effects of the ring system and the inductive effects of the chlorine atoms. Similarly, the ¹³C NMR spectrum would exhibit characteristic signals for the carbons in the isoindole core, with the chlorinated carbons showing significant downfield shifts.

Vibrational Frequencies: Theoretical prediction of vibrational frequencies using DFT can provide valuable insights into the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the harmonic vibrational modes. The calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the computational method. scispace.com For 1H-Isoindole, 1,1,3-trichloro-, the vibrational spectrum would be characterized by C-H stretching and bending modes in the aromatic region, N-H stretching, and C-N vibrations, as well as distinct frequencies corresponding to the C-Cl bonds.

Below is a hypothetical data table of predicted spectroscopic parameters for 1H-Isoindole, 1,1,3-trichloro-, based on typical values for similar halogenated aromatic heterocycles.

| Spectroscopic Parameter | Predicted Value/Range |

| ¹H NMR Chemical Shift (ppm) | |

| Aromatic Protons | 7.0 - 8.0 |

| N-H Proton | 8.0 - 9.5 |

| ¹³C NMR Chemical Shift (ppm) | |

| C1, C3 (C-Cl) | 90 - 110 |

| Aromatic Carbons | 120 - 140 |

| Vibrational Frequencies (cm⁻¹) | |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Stretch | 3300 - 3400 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For 1H-Isoindole, 1,1,3-trichloro-, the presence of chlorine atoms would be expected to lower the energies of both the HOMO and LUMO, potentially affecting its electronic transitions and reactivity profile.

A hypothetical NBO analysis for a key interaction in 1H-Isoindole, 1,1,3-trichloro- is presented below:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π(C=C) | > 5 |

| π(C=C) | π(C=C) | > 15 |

E(2) represents the stabilization energy of the donor-acceptor interaction.

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions, providing detailed information about the energy landscape and the structures of transient species.

To understand the kinetics and thermodynamics of a chemical reaction, it is essential to identify the reactants, products, intermediates, and, most importantly, the transition states (TS). wikipedia.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. libretexts.org Quantum chemical calculations can be used to locate and characterize transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Once the transition state is located, the activation energy (the energy difference between the reactants and the transition state) can be calculated. wikipedia.org This provides a quantitative measure of the reaction rate. By mapping out the energies of all species along the reaction pathway, a detailed energy profile can be constructed, offering a comprehensive view of the reaction mechanism.

Solvation Effects: Many chemical reactions occur in solution, and the solvent can have a profound impact on the reaction mechanism and rate. rsc.orgmdpi.com Computational models can account for solvation effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. rsc.org Explicit solvent models involve including a number of solvent molecules in the calculation to model specific solute-solvent interactions. For a polar molecule like 1H-Isoindole, 1,1,3-trichloro-, solvent polarity would likely influence its stability and the energetics of its reactions, particularly those involving charged or highly polar transition states.

Steric Influence: The substitution pattern on the isoindole ring, particularly the presence of three chlorine atoms, will exert significant steric effects. The bulky chlorine atoms at the 1- and 3-positions can hinder the approach of reactants, thereby influencing the regioselectivity and stereoselectivity of reactions. Computational methods can quantify these steric effects by analyzing the geometry of the transition states and calculating steric hindrance energies. This is particularly important for understanding the relative stability of different isomers and the feasibility of various reaction pathways.

Theoretical Studies on Aromaticity and Stability of Halogenated Isoindoles

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. mdpi.com For isoindole and its derivatives, the aromaticity of the fused ring system is a key determinant of its chemical properties. The introduction of halogen atoms can modulate the aromaticity of the isoindole core through inductive and resonance effects.

Several computational methods are used to quantify aromaticity. These include:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the bond length alternation in a ring. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system.

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a suitable acyclic reference compound.

Molecular Dynamics Simulations

As of the current available scientific literature, specific molecular dynamics (MD) simulation studies focusing exclusively on 1H-Isoindole, 1,1,3-trichloro- have not been reported. While computational methods are increasingly applied to understand the dynamics of heterocyclic compounds, research has largely centered on derivatives of 1H-isoindole-1,3(2H)-dione or other halogenated molecules, rather than the trichlorinated isoindole itself.

The development of accurate force fields is a critical prerequisite for meaningful molecular dynamics simulations. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For novel or less-studied molecules like 1H-Isoindole, 1,1,3-trichloro-, a specific and validated force field would be necessary to accurately model its dynamic behavior. Research into force field development for chlorinated organic compounds is an active area, which may in the future enable such simulations. ugent.be

MD simulations, once a suitable force field is established, could provide valuable insights into several aspects of 1,1,3-trichloro-1H-isoindole's behavior at the atomic level:

Conformational Dynamics: Understanding how the molecule flexes, and which shapes (conformers) are most stable and prevalent over time.

Intermolecular Interactions: Simulating how molecules of 1,1,3-trichloro-1H-isoindole interact with each other and with solvent molecules. This can help in predicting physical properties like solubility and aggregation behavior.

Interaction with Biological Macromolecules: If the compound has potential biological activity, MD simulations could be used to model its binding to proteins or other targets, elucidating the stability and dynamics of the complex.

While direct research is not available, the principles of MD simulations on related halogenated and heterocyclic systems would be applicable. nih.govsemanticscholar.org Such simulations typically involve calculating the forces on each atom and integrating Newton's equations of motion to track the trajectory of all atoms over time. The analysis of these trajectories provides the detailed information mentioned above.

Future computational studies are required to develop the necessary parameters and perform molecular dynamics simulations on 1H-Isoindole, 1,1,3-trichloro- to elucidate its dynamic properties. Without such dedicated studies, detailed research findings and corresponding data tables on its molecular dynamics remain unavailable.

Applications of 1h Isoindole, 1,1,3 Trichloro As a Strategic Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Scaffolds

1H-Isoindole, 1,1,3-trichloro- serves as a key starting material for the synthesis of elaborate heterocyclic structures. A notable example is its application in the efficient preparation of N',N''-1H-isoindole-1,3-diylidenedicarbohydrazides researchgate.net. This transformation highlights the compound's ability to react with nucleophiles, in this case, hydrazides, to form more complex, fused heterocyclic systems. The reaction proceeds through the displacement of the chlorine atoms, demonstrating the role of 1H-Isoindole, 1,1,3-trichloro- as a potent electrophile in the construction of novel molecular frameworks. This methodology provides a direct route to isoindole-based carbohydrazides, which are themselves versatile intermediates for the synthesis of a wide range of biologically active molecules and coordination complexes.

Role in the Synthesis of Functional Organic Materials

The unique electronic and structural features of the isoindole core make its derivatives, including 1H-Isoindole, 1,1,3-trichloro-, attractive building blocks for functional organic materials. These materials often exhibit interesting photophysical or electronic properties, finding applications in dyes, pigments, and electronic devices.

Phthalocyanine-Based Materials and Dyes

A significant application of isoindole derivatives lies in the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with widespread use as dyes and pigments, as well as in applications such as photodynamic therapy and chemical sensors researchgate.net. 1,3,3-Trichloroisoindolenine, a closely related tautomer or derivative of 1H-Isoindole, 1,1,3-trichloro-, has been specifically utilized as a precursor for the synthesis of asymmetrically substituted phthalocyanines nih.gov.

The synthesis of these complex macrocycles often involves the tetramerization of phthalonitrile (B49051) or its derivatives. However, to create phthalocyanines with specific substitution patterns, more controlled, stepwise approaches are necessary. In this context, the reaction of a substituted 1,3-diiminoisoindoline (B1677754) with a compound like 1,3,3-trichloroisoindolenine allows for the construction of ABAB-type phthalocyanines nih.gov. This method provides a strategic advantage in controlling the final arrangement of substituents on the phthalocyanine (B1677752) macrocycle, which in turn influences its solubility, aggregation behavior, and electronic properties.

The general synthetic route to phthalocyanines can proceed through various isoindole-based precursors, including phthalonitriles, diiminoisoindolines, or phthalic anhydrides researchgate.net. The choice of precursor can influence the reaction conditions and the final properties of the phthalocyanine product.

Derivatization for Synthetic Methodology Development

The high reactivity of 1H-Isoindole, 1,1,3-trichloro- makes it a valuable tool for the development of new synthetic methodologies. Its ability to readily undergo nucleophilic substitution allows for the introduction of a wide range of functional groups, thereby expanding the toolbox of synthetic chemists. While specific studies focusing solely on the methodological development using this particular trichloro derivative are not extensively documented, the broader class of isoindole derivatives, such as isoindoline-1,3-diones (phthalimides), are widely used in the development of new synthetic strategies for creating biologically active molecules nih.govnih.govmdpi.com. The principles governing the reactivity of these related compounds can be extrapolated to understand the potential of 1H-Isoindole, 1,1,3-trichloro- in methodology development. For instance, its reactions with various nucleophiles can be explored to establish new routes to functionalized isoindole systems that can serve as key intermediates in multi-step syntheses.

Generation of Novel Polycyclic and Spiro Systems

The isoindole scaffold is a key component in a variety of natural products and biologically active compounds that feature complex polycyclic and spirocyclic architectures beilstein-journals.org. While direct applications of 1H-Isoindole, 1,1,3-trichloro- in the synthesis of such systems are emerging, the reactivity of the isoindole nucleus is well-established in the construction of these intricate structures.

The synthesis of spirooxindoles, a prominent class of spirocyclic compounds, often involves the use of isatin or other indole-based precursors beilstein-journals.org. Methodologies such as three-component reactions and 1,3-dipolar cycloadditions are commonly employed to construct the spirocyclic framework. Given the electrophilic nature of 1H-Isoindole, 1,1,3-trichloro-, it represents a potential starting material for novel strategies to access spiro-isoindole derivatives. For example, its reaction with bifunctional nucleophiles could, in principle, lead to the formation of spirocyclic systems in a controlled manner. The development of such synthetic routes would provide access to new chemical space and potentially lead to the discovery of compounds with novel biological activities.

Emerging Research Directions and Future Perspectives in 1h Isoindole, 1,1,3 Trichloro Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of chlorinated N-heterocycles often involves the use of harsh reagents and chlorinated solvents, posing significant environmental concerns. researchgate.netnih.gov Future research on 1H-Isoindole, 1,1,3-trichloro- will undoubtedly prioritize the development of green and sustainable synthetic methodologies. chemijournal.commdpi.comresearchgate.net This involves a multi-faceted approach aimed at minimizing waste, reducing energy consumption, and utilizing renewable resources. mdpi.com

Key areas of exploration will likely include:

Use of Greener Solvents: A shift away from traditional chlorinated solvents towards more environmentally benign alternatives such as water, ionic liquids, or bio-based solvents is anticipated. mdpi.comnih.gov The development of aqueous synthetic routes, in particular, would represent a significant advancement in the sustainable production of this compound.

Catalyst-Free and Metal-Free Reactions: There is a growing interest in developing synthetic protocols that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net Catalyst-free reactions, often promoted by microwave or ultrasound irradiation, offer an attractive alternative. chemijournal.commdpi.com

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-mediated reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemijournal.commdpi.com These techniques could be explored for the key steps in the synthesis of 1H-Isoindole, 1,1,3-trichloro-.

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. Future synthetic strategies for 1H-Isoindole, 1,1,3-trichloro- will likely focus on condensation and cycloaddition reactions that maximize atom efficiency.

| Green Chemistry Principle | Potential Application in 1H-Isoindole, 1,1,3-trichloro- Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Utilizing reactions that maximize the incorporation of reactant atoms into the product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Designing Safer Chemicals | Investigating the toxicological profile of the target compound and its derivatives. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water, supercritical fluids, or ionic liquids. nih.gov |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce energy consumption. chemijournal.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the isoindole core. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. |

| Design for Degradation | Designing derivatives that are biodegradable after their intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Exploration of Novel Catalytic Transformations

The trichloro-substituted isoindole core of 1H-Isoindole, 1,1,3-trichloro- presents multiple sites for further functionalization. Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H functionalization reactions, offer powerful tools for derivatization. ua.esrochester.edu

Future research in this area could focus on:

C-H Functionalization: Direct C-H functionalization of the benzene (B151609) ring of the isoindole nucleus would provide a highly efficient route to a diverse range of derivatives without the need for pre-functionalized starting materials. rochester.edu Catalytic systems based on palladium, rhodium, or ruthenium could be explored for this purpose. researchgate.net

Cross-Coupling Reactions: The chlorine atoms on the isoindole core can potentially serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, leading to novel derivatives with tailored properties.

Asymmetric Catalysis: The development of enantioselective catalytic transformations would be crucial for the synthesis of chiral derivatives of 1H-Isoindole, 1,1,3-trichloro-. This is particularly relevant for applications in medicinal chemistry and materials science where chirality can play a critical role in determining biological activity or material properties.

| Catalytic Reaction | Potential Application on 1H-Isoindole, 1,1,3-trichloro- |

| Suzuki Coupling | Introduction of aryl and vinyl groups by reacting with boronic acids. |

| Heck Coupling | Alkenylation of the isoindole ring. |

| Sonogashira Coupling | Introduction of alkynyl moieties. |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce amino groups. |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the aromatic ring. rochester.edu |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 1H-Isoindole, 1,1,3-trichloro- is essential for optimizing existing protocols and developing new transformations. ias.ac.in Advanced mechanistic investigations, combining experimental and computational approaches, will be pivotal in this regard.

Key research directions include:

In-situ Spectroscopic Studies: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Kinetic Studies: Detailed kinetic analysis can provide valuable insights into the rate-determining steps of a reaction and the influence of various parameters, such as catalyst loading, temperature, and reactant concentrations.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed selectivities. nih.gov Such studies can provide a molecular-level understanding of the reactivity of 1H-Isoindole, 1,1,3-trichloro- and guide the design of new experiments. ias.ac.in

| Mechanistic Investigation Technique | Information Gained |

| In-situ NMR Spectroscopy | Identification of reaction intermediates and byproducts. |

| Kinetic Isotope Effect Studies | Elucidation of bond-breaking and bond-forming steps in the rate-determining step. |

| Density Functional Theory (DFT) Calculations | Determination of reaction energy profiles and transition state geometries. nih.gov |

| Cyclic Voltammetry | Investigation of redox properties and electron transfer mechanisms. |

Design and Synthesis of Derivatives for Specific Material Science Applications

Isoindole-based compounds have garnered significant attention for their applications in materials science, particularly in the field of organic electronics. acs.orgscholaris.cauky.edumdpi.comnih.govgoogle.com The unique electronic and photophysical properties of the isoindole scaffold make it an attractive building block for the design of novel organic semiconductors, dyes, and pigments. nih.govwikipedia.org The presence of three chlorine atoms in 1H-Isoindole, 1,1,3-trichloro- offers a handle to tune these properties and to facilitate the synthesis of polymeric materials.

Future research could explore:

Organic Field-Effect Transistors (OFETs): Derivatization of 1H-Isoindole, 1,1,3-trichloro- could lead to new p-type or n-type organic semiconductors for use in OFETs. uky.edu The chlorine substituents can influence the molecular packing and electronic energy levels, which are critical for charge transport.

Organic Photovoltaics (OPVs): Isoindole derivatives have been investigated as components of the active layer in organic solar cells. scholaris.ca The trichloro-isoindole core could be incorporated into donor-acceptor polymers or small molecules for OPV applications.

Fluorescent Dyes and Sensors: The isoindole nucleus is known to be a part of some fluorescent molecules. nih.gov Functionalization of 1H-Isoindole, 1,1,3-trichloro- could lead to the development of novel fluorescent dyes with potential applications in bioimaging and chemical sensing.

| Potential Material Application | Key Properties to Optimize |

| Organic Semiconductors | Charge carrier mobility, HOMO/LUMO energy levels, and solid-state packing. mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, color purity, and thermal stability. |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, high power conversion efficiency, and good morphological stability. scholaris.ca |

| Sensors | High selectivity and sensitivity towards specific analytes. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. springerprofessional.demdpi.commtak.huresearchgate.netbohrium.com The integration of these technologies into the chemistry of 1H-Isoindole, 1,1,3-trichloro- could accelerate the discovery and development of its derivatives.

Future perspectives in this area include:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of 1H-Isoindole, 1,1,3-trichloro- and its derivatives could enable safer handling of hazardous reagents and intermediates, precise control over reaction parameters, and facile scale-up. springerprofessional.demtak.hu

Automated Reaction Optimization: High-throughput screening and automated optimization platforms can be used to rapidly identify the optimal reaction conditions for novel transformations of 1H-Isoindole, 1,1,3-trichloro-.

On-Demand Synthesis: Flow chemistry enables the on-demand synthesis of compounds, which can be particularly advantageous for unstable or reactive molecules. This could facilitate the exploration of the chemistry of otherwise difficult-to-handle derivatives of 1H-Isoindole, 1,1,3-trichloro-. researchgate.net

| Technology | Advantages for 1H-Isoindole, 1,1,3-trichloro- Chemistry |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and scalability. springerprofessional.deresearchgate.net |

| Automated Synthesis | High-throughput experimentation, rapid reaction optimization, and library synthesis. researchgate.net |

| Microreactors | Small reaction volumes leading to increased safety, especially for highly exothermic or hazardous reactions. bohrium.com |

Q & A

Q. What are the recommended spectroscopic methods for characterizing the purity and structure of 1H-isoindole derivatives?

Characterization typically involves 1H/13C NMR to confirm structural integrity and substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (with UV detection) to assess purity (>95% is standard for research-grade compounds) . For halogenated derivatives like 1,1,3-trichloro-1H-isoindole, X-ray crystallography may resolve stereochemical ambiguities if crystallizable .

Q. What safety protocols are critical when handling halogenated isoindole derivatives in the laboratory?

Key precautions include:

Q. How can researchers design a synthetic route for 1,1,3-trichloro-1H-isoindole from commercially available precursors?

A common approach involves:

Cyclization of substituted phthalimides with phosphorus pentachloride (PCl₅) under reflux.

Chlorination optimization using catalysts like FeCl₃ to control regioselectivity .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Validate each step with TLC and intermediate NMR analysis to mitigate side reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for trichloro-isoindole reactivity?

Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from solvent effects or transition-state stabilization . Use density functional theory (DFT) to:

Q. What strategies optimize the yield of 1,1,3-trichloro-1H-isoindole in large-scale syntheses while minimizing polychlorinated byproducts?

Q. How should researchers address discrepancies in toxicity data for halogenated isoindoles across studies?

- Endpoint analysis : Compare NOAEL/LOAEL values from in vivo studies, ensuring consistent exposure durations and species (e.g., rat vs. murine models) .

- Metabolite profiling : Use LC-MS/MS to identify species-specific metabolites that may influence toxicity thresholds .

- Structural analogs : Cross-reference data with related compounds (e.g., 5-(trifluoromethoxy)-1H-indole) to identify trends in halogen positioning and bioactivity .

Methodological Best Practices

Q. What are the critical parameters for reproducing pharmacological assays involving trichloro-isoindole derivatives?

- Standardize purity : ≥95% by HPLC, with residual solvent levels documented (e.g., DMSO ≤0.1%) .

- Dose-response curves : Use at least six concentrations spanning 0.1–100 µM, with triplicate measurements.

- Control groups : Include positive (e.g., cisplatin for cytotoxicity) and vehicle controls to isolate compound-specific effects .

Q. How can researchers validate the stability of 1,1,3-trichloro-1H-isoindole under varying storage conditions?

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition peaks .

- Light sensitivity tests : Store aliquots in amber glass vs. clear vials; UV-Vis spectroscopy can detect photodegradation products .

Data Reporting and Compliance

Q. What documentation is essential for publishing synthetic procedures of halogenated isoindoles?

- Full spectral data : NMR chemical shifts (δ, ppm), coupling constants (J, Hz), and MS fragmentation patterns .

- Crystallographic data (if available): CCDC deposition numbers and refinement parameters (R-factors) .

- Hazardous waste disposal : Detail methods for neutralizing chlorinated byproducts (e.g., treatment with NaOH/ethanol mixtures) .

Q. How should researchers address conflicting bioactivity results in peer-reviewed literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.